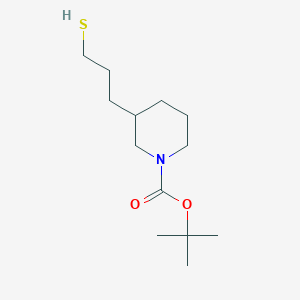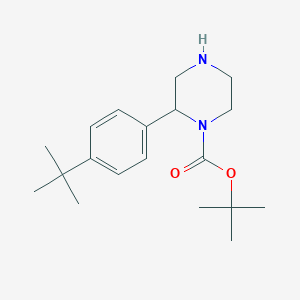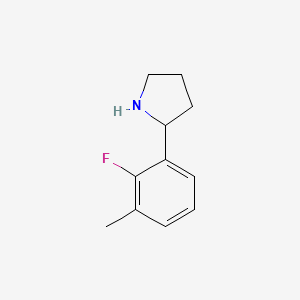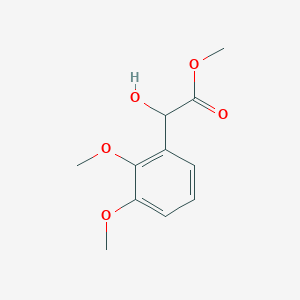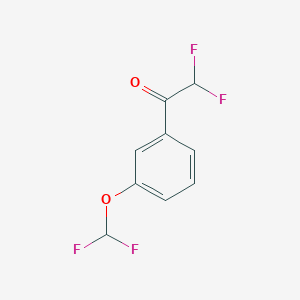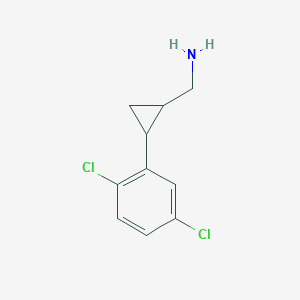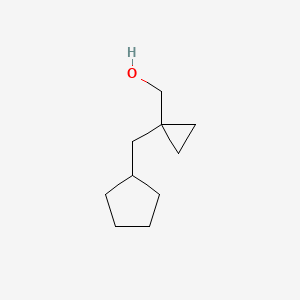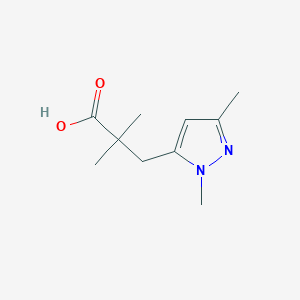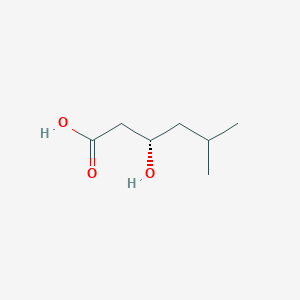
(3S)-3-hydroxy-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-hydroxy-5-methylhexanoic acid is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a six-carbon chain. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyl-3-oxohexanoic acid using chiral catalysts. This reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The reaction proceeds with high enantioselectivity, yielding the desired this compound.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. Enzymes such as alcohol dehydrogenases or ketoreductases are used to catalyze the reduction of 5-methyl-3-oxohexanoic acid to this compound. These biocatalytic processes are advantageous due to their high specificity, mild reaction conditions, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 5-methyl-3-oxohexanoic acid or 5-methylhexanoic acid.
Reduction: 3-hydroxy-5-methylhexanol.
Substitution: 3-chloro-5-methylhexanoic acid or 3-bromo-5-methylhexanoic acid.
Scientific Research Applications
(3S)-3-hydroxy-5-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (3S)-3-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxy-5-methylhexanoic acid: The enantiomer of (3S)-3-hydroxy-5-methylhexanoic acid, differing in the spatial arrangement of atoms around the chiral center.
3-hydroxyhexanoic acid: A similar compound lacking the methyl group at the fifth carbon.
5-methylhexanoic acid: A similar compound lacking the hydroxyl group at the third carbon.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
CAS No. |
119639-03-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3S)-3-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
SCAWECGFPWPHAR-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)O |
Canonical SMILES |
CC(C)CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




